molecular formula C20H26ClNO2 B14676222 1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride CAS No. 35706-58-2

1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride

Cat. No.: B14676222
CAS No.: 35706-58-2
M. Wt: 347.9 g/mol
InChI Key: IDZIQPNGPPKBDO-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, two phenyl groups, and a hydroxyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride typically involves the reaction of a phenyl Grignard reagent with a suitable precursor. One common method involves the reaction of 1,1-diphenyl-2-methyl-3-(morpholino)propanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol, acetone, or methyl ethyl ketone, and the reaction is typically carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified by recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

35706-58-2

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

2-methyl-3-morpholin-4-yl-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-17(16-21-12-14-23-15-13-21)20(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,22H,12-16H2,1H3;1H

InChI Key

IDZIQPNGPPKBDO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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